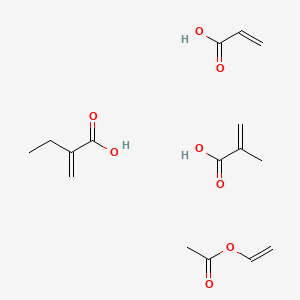![molecular formula C23H23NO2 B14478900 Acetamide, 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-phenyl- CAS No. 70757-65-2](/img/structure/B14478900.png)
Acetamide, 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-phenyl- is a phenoxy acetamide derivative. Phenoxy acetamides are known for their diverse pharmacological activities and potential therapeutic applications . This compound is of interest in medicinal chemistry due to its unique structural features and potential biological activities.
Métodos De Preparación
The synthesis of Acetamide, 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-phenyl- typically involves the reaction of 1-phenylethylamine with substituted phenols . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base like sodium hydroxide.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Acetamide, 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of Acetamide, 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-phenyl- involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar compounds to Acetamide, 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-phenyl- include other phenoxy acetamide derivatives such as:
- Chalcone derivatives
- Indole derivatives
- Quinoline derivatives
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of Acetamide, 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-phenyl- lies in its specific phenoxy and acetamide moieties, which contribute to its distinct pharmacological profile .
Propiedades
Número CAS |
70757-65-2 |
|---|---|
Fórmula molecular |
C23H23NO2 |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
N-phenyl-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide |
InChI |
InChI=1S/C23H23NO2/c1-23(2,18-9-5-3-6-10-18)19-13-15-21(16-14-19)26-17-22(25)24-20-11-7-4-8-12-20/h3-16H,17H2,1-2H3,(H,24,25) |
Clave InChI |
ZCFZUYRDEYZQOG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


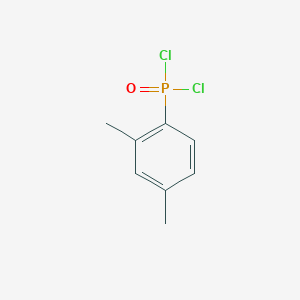
![2-[(Acetylsulfanyl)methyl]butanoic acid](/img/structure/B14478824.png)
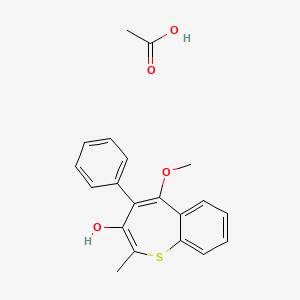

![2-[(2H-1,3,2-Benzodioxarsol-2-yl)oxy]phenol](/img/structure/B14478838.png)
![{[5-(4-Methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B14478846.png)
![2-Diazonio-3-oxo-1,3-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]prop-1-en-1-olate](/img/structure/B14478854.png)
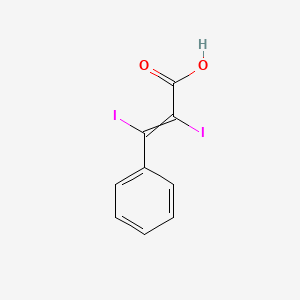
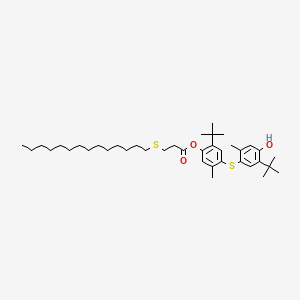
![Methyl 2,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate](/img/structure/B14478867.png)
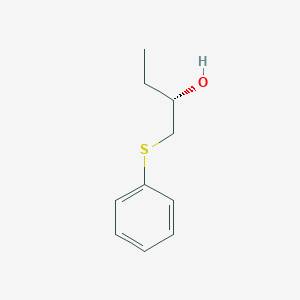
![1-(4-Methyl-2-{(E)-[4-(2-nitroanilino)phenyl]diazenyl}phenoxy)butan-2-ol](/img/structure/B14478872.png)
![(E)-1-(4-Ethoxyphenyl)-N-[4-(3-methoxypropyl)phenyl]methanimine](/img/structure/B14478878.png)
